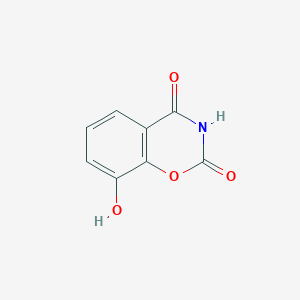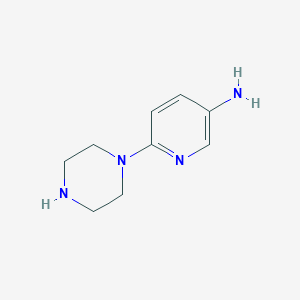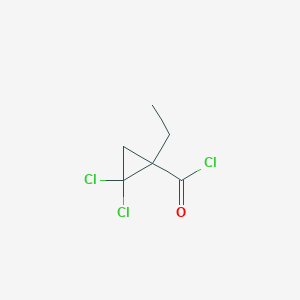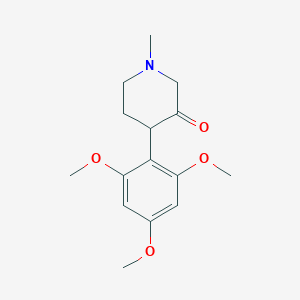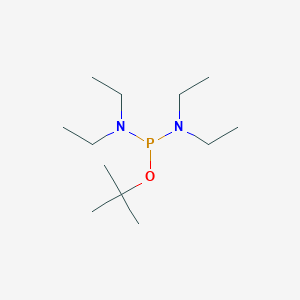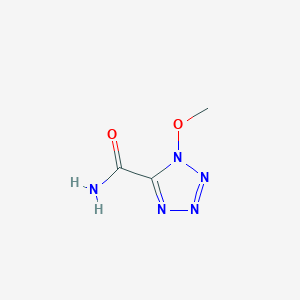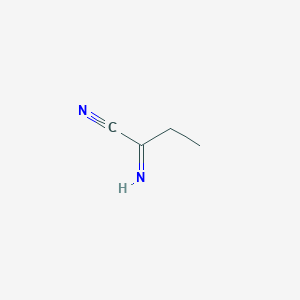![molecular formula C15H13Cl2NO3 B038022 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid CAS No. 118409-80-6](/img/structure/B38022.png)
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It belongs to the class of phenylacetic acid derivatives and works by inhibiting the synthesis of prostaglandins, which are responsible for causing pain, inflammation, and fever in the body.
Wirkmechanismus
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. By blocking the COX enzymes, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever in the body.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has also been shown to have other biochemical and physiological effects. For instance, it has been reported to inhibit platelet aggregation, which reduces the risk of blood clots and stroke. Moreover, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has also been shown to have antioxidant properties, which can protect cells from oxidative damage and reduce the risk of various diseases, such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid is widely used in laboratory experiments due to its well-established pharmacological properties and low toxicity. However, it is important to note that 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid can interact with other drugs and compounds, which can affect its efficacy and safety. Moreover, the use of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid in laboratory experiments should be carefully monitored to ensure that the results are accurate and reliable.
Zukünftige Richtungen
There are several future directions for research on 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid. One area of interest is the development of new formulations and delivery systems that can improve its efficacy and safety. Another area of research is the investigation of its potential in the treatment of cancer, as well as other inflammatory and autoimmune disorders. Moreover, the use of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid in combination with other drugs and compounds is also an area of interest, as it can enhance its therapeutic potential and reduce its side effects.
Synthesemethoden
The synthesis of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid involves the reaction of 2,6-dichloroaniline with 4-chlorobenzoic acid to form 2-[(2,6-dichloro-4-chlorophenyl)amino]benzoic acid, which is then treated with methoxyphenylacetic acid to obtain the final product, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid. This process is carried out under controlled conditions, and the purity of the final product is ensured by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has been extensively studied for its therapeutic potential in various inflammatory conditions. Several preclinical and clinical studies have demonstrated its efficacy in reducing pain, swelling, and stiffness associated with arthritis and other inflammatory disorders. Moreover, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has also been investigated for its potential in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
118409-80-6 |
|---|---|
Produktname |
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid |
Molekularformel |
C15H13Cl2NO3 |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
2-[2-(2,6-dichloro-4-methoxyanilino)phenyl]acetic acid |
InChI |
InChI=1S/C15H13Cl2NO3/c1-21-10-7-11(16)15(12(17)8-10)18-13-5-3-2-4-9(13)6-14(19)20/h2-5,7-8,18H,6H2,1H3,(H,19,20) |
InChI-Schlüssel |
QUCMNGZSCKYXDD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2CC(=O)O)Cl |
Kanonische SMILES |
COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
